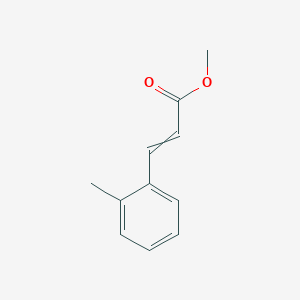
methyl 3-(2-methylphenyl)prop-2-enoate
Übersicht
Beschreibung
methyl 3-(2-methylphenyl)prop-2-enoate, also known as methyl 3-(2-methylphenyl)-2-propenoate, is an organic compound with the molecular formula C11H12O2. This compound is a derivative of cinnamic acid and is characterized by the presence of a methyl ester group and a 2-methylphenyl substituent on the propenoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated ester.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.
Reduction: Methyl 3-(2-methylphenyl)propanoate.
Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cinnamate: Similar structure but lacks the 2-methyl substituent on the phenyl ring.
Ethyl cinnamate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3-phenylpropanoate: Saturated analog of the compound, lacking the double bond in the propenoic acid moiety.
Uniqueness
methyl 3-(2-methylphenyl)prop-2-enoate is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamate derivatives.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
methyl 3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3 |
InChI-Schlüssel |
FVSMIMXZNUZTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















